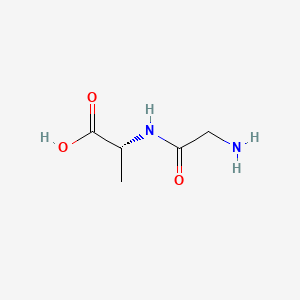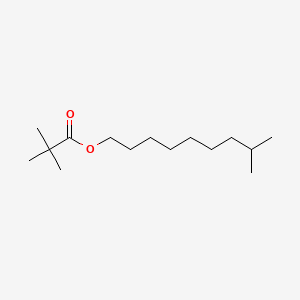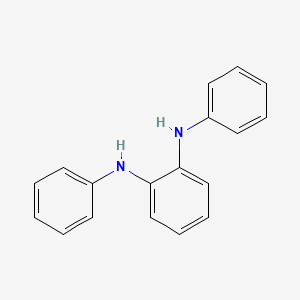
TPh A
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
TPh A, also known as Triphenyl Compound A or NPD-123, primarily targets the nuclear protein pirin . Pirin is a nuclear protein that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and oxidative stress response .
Mode of Action
This compound interacts with pirin by binding specifically to it with a Ki of 0.6 µM . This interaction disrupts the formation of the bcl3–pirin complex , which is involved in the regulation of cell proliferation and apoptosis.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of the essential amino acid tryptophan . Tryptophan is the only precursor for the neurotransmitter serotonin (5-HT), which is vital for the processing of emotional regulation, hunger, sleep, and pain, as well as colonic motility and secretory activity in the gut . Tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in the biosynthesis of serotonin, is inhibited by this compound .
Result of Action
The inhibition of TPH by this compound leads to a reduction in the synthesis of serotonin . This can have a variety of effects at the molecular and cellular level, depending on the specific physiological context. For instance, it could potentially influence mood and behavior, given serotonin’s role as a neurotransmitter.
Biochemische Analyse
Biochemical Properties
N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the nuclear protein pirin. This interaction suggests that the compound may influence transcriptional regulation and cellular stress responses. Additionally, the compound’s structure allows it to participate in nucleophilic substitution and oxidation reactions .
Cellular Effects
N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide exhibits notable effects on various cell types and cellular processes. It has been shown to inhibit the migration of melanoma cells by targeting the nuclear protein pirin . This inhibition can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function highlights its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the nuclear protein pirin, inhibiting its function and subsequently affecting the transcriptional regulation of genes involved in cell migration and stress responses . This inhibition can lead to decreased cell motility and altered cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells
Dosage Effects in Animal Models
The effects of N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target proteins such as pirin . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.
Metabolic Pathways
N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may influence metabolic flux and metabolite levels, affecting overall cellular function . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and side effects.
Subcellular Localization
N-{4-(Benzyloxy)phenyl-lambda4-sulfanylidene}-4-methylbenzenesulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Die Herstellung von Triphenylphosphan A umfasst mehrere synthetische Wege und Reaktionsbedingungen. Ein übliches Verfahren umfasst die Reaktion von Triphenylphosphan mit einem geeigneten Halogenid unter kontrollierten Bedingungen. Industrielle Produktionsmethoden umfassen oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Triphenylphosphan A durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Triphenylphosphan A kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Es kann mit gängigen Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.
Substitution: Triphenylphosphan A kann unter geeigneten Bedingungen Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Triphenylphosphan A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen organischen Synthesen.
Biologie: In Studien zur Regulierung von Kernproteinen.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, die Pirin betreffen.
Industrie: Einsatz bei der Herstellung verschiedener chemischer Produkte und Zwischenprodukte.
Wirkmechanismus
Der Wirkmechanismus von Triphenylphosphan A beinhaltet seine Bindung an das Kernprotein Pirin. Durch die Bindung an Pirin stört Triphenylphosphan A die Bildung des Bcl3-Pirin-Komplexes und reguliert so die Funktion von Pirin in Zellen. Diese Interaktion beeinflusst verschiedene molekulare Ziele und Signalwege, die an zellulären Prozessen beteiligt sind .
Eigenschaften
IUPAC Name |
(NE)-4-methyl-N-[methyl-(4-phenylmethoxyphenyl)-λ4-sulfanylidene]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUPOWQOXOCVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(\C)/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430555 | |
| Record name | CHEMBL1230119 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21306-65-0 | |
| Record name | CHEMBL1230119 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise binding site and mechanism of action remain to be fully elucidated, crystallographic studies have revealed that TPh A binds to pirin. [] Further research is necessary to determine the specific amino acid residues involved in the interaction and the subsequent effects on pirin's function.
A: this compound (N-{-λ4-sulfanylidene}-4-methylbenzenesulfonamide) is a triphenyl compound with the molecular formula C21H19NO3S2. [] Detailed spectroscopic data, including NMR and mass spectrometry, have not yet been reported in the scientific literature.
A: Current research primarily focuses on this compound's binding affinity to pirin. [] Studies on its material compatibility, stability under various conditions (temperature, pH, light), and potential applications in different material settings have not been conducted yet.
A: Existing research on this compound does not indicate any catalytic properties. [] Its primary role, as identified so far, is as a binding molecule for the human protein pirin. Further investigations are needed to explore any potential catalytic activities.
A: To date, there have been no published reports on computational studies, such as molecular docking simulations, quantum chemical calculations, or quantitative structure-activity relationship (QSAR) models, involving this compound. [] Such studies could provide valuable insights into its binding mode, interaction energies, and potential for structural optimization.
A: Limited information is available on the SAR of this compound. Initial screening identified a structurally related compound, TPh B, that did not exhibit significant binding to pirin. [] This suggests that specific structural features of this compound are crucial for its interaction with pirin. Systematic modifications and evaluation of analogs are necessary to establish a comprehensive SAR profile.
A: Currently, research primarily focuses on this compound's binding to pirin. [] Information about its stability under various storage conditions, formulation strategies for enhanced solubility or bioavailability, and potential for in vivo applications remains to be explored.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)

![2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1599700.png)




